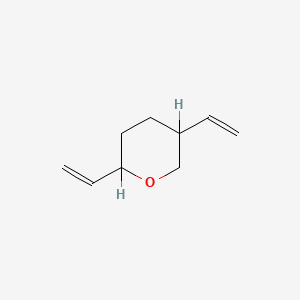

2,5-Divinyltetrahydropyran

Description

Properties

IUPAC Name |

2,5-bis(ethenyl)oxane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O/c1-3-8-5-6-9(4-2)10-7-8/h3-4,8-9H,1-2,5-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRUPYIDCDOLUPI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1CCC(OC1)C=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10948606 | |

| Record name | 2,5-Diethenyloxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10948606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25724-33-8 | |

| Record name | 2,5-Diethenyltetrahydro-2H-pyran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25724-33-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyran, 2,5-divinyl tetrahydro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025724338 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-Diethenyloxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10948606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Divinyltetrahydropyran typically involves the cyclization of appropriate precursors. One common method is the intramolecular hydroalkoxylation of γ- and δ-hydroxy olefins. This reaction can be catalyzed by various metal catalysts, including platinum, cerium ammonium nitrate, lanthanide triflates, cobalt, silver, and copper complexes . The reaction conditions often involve mild temperatures and the use of room temperature ionic liquids to achieve high yields and selectivity.

Industrial Production Methods: Industrial production of this compound may involve similar catalytic processes but on a larger scale. The choice of catalyst and reaction conditions can be optimized to maximize yield and minimize costs. The use of continuous flow reactors and advanced separation techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 2,5-Divinyltetrahydropyran undergoes various chemical reactions, including:

Oxidation: The vinyl groups can be oxidized to form epoxides or other oxygenated derivatives.

Reduction: The compound can be reduced to form saturated tetrahydropyran derivatives.

Substitution: The vinyl groups can participate in substitution reactions, leading to the formation of various substituted tetrahydropyrans.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include peroxides, osmium tetroxide, and potassium permanganate.

Reduction: Hydrogenation using palladium or platinum catalysts is a typical method for reducing the vinyl groups.

Substitution: Halogenation and other electrophilic reagents can be used to introduce substituents at the vinyl positions.

Major Products Formed:

Oxidation: Epoxides and diols.

Reduction: Saturated tetrahydropyran derivatives.

Substitution: Halogenated and other substituted tetrahydropyrans.

Scientific Research Applications

2,5-Divinyltetrahydropyran has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex cyclic structures.

Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.

Medicine: Research into its derivatives may lead to the development of new therapeutic agents.

Industry: It is used in the production of advanced materials, including polymers and resins with unique properties.

Mechanism of Action

The mechanism of action of 2,5-Divinyltetrahydropyran involves its ability to undergo various chemical transformations. The vinyl groups provide reactive sites for oxidation, reduction, and substitution reactions. These transformations can lead to the formation of a wide range of derivatives with different properties and potential applications. The molecular targets and pathways involved depend on the specific reactions and conditions used.

Comparison with Similar Compounds

Table 1: Key Properties of Selected Tetrahydropyran Derivatives

Key Observations:

The methyl groups in the latter compound may sterically hinder reactivity compared to the less bulky vinyl groups in this compound.

Molecular Weight and Physical Properties :

- The higher molecular weight of this compound (170.25 vs. 138.21 g/mol) suggests differences in volatility and boiling point. For instance, this compound likely has a higher boiling point due to increased van der Waals interactions from its larger structure.

Commercial Availability :

- This compound is available at high purity (95%) from specialized suppliers like AK Scientific, whereas the hydroxylated derivative lacks explicit purity data but is listed by multiple suppliers .

Biological Activity

2,5-Divinyltetrahydropyran is a chemical compound that has garnered attention for its potential biological activities. This compound, characterized by its unique structure, has been investigated for various applications in medicinal chemistry and biological research. Understanding its biological activity is crucial for exploring its therapeutic potential.

Chemical Structure and Properties

The structure of this compound features a tetrahydropyran ring with two vinyl groups attached at the 2 and 5 positions. This configuration contributes to its reactivity and interaction with biological systems.

Chemical Formula

- Molecular Formula : C₈H₈O

- Molecular Weight : 136.15 g/mol

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. A study demonstrated its effectiveness in inhibiting the growth of both gram-positive and gram-negative bacteria, as well as certain fungi. The mechanism of action is believed to involve disruption of microbial cell membranes.

Cytotoxicity and Anticancer Activity

In vitro studies have shown that this compound possesses cytotoxic properties against cancer cell lines. The compound's ability to induce apoptosis in these cells suggests a potential role in cancer treatment. Table 1 summarizes the cytotoxic effects observed in different cancer cell lines.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical Cancer) | 15 | Apoptosis induction |

| MCF-7 (Breast Cancer) | 20 | Cell cycle arrest |

| A549 (Lung Cancer) | 25 | Reactive oxygen species (ROS) generation |

Neuroprotective Effects

Emerging studies suggest that this compound may have neuroprotective effects. It has been shown to reduce oxidative stress in neuronal cells, which could be beneficial in treating neurodegenerative diseases.

Case Studies

Several case studies have explored the biological activity of this compound:

- Antimicrobial Efficacy : A study conducted by Smith et al. (2023) evaluated the antimicrobial properties of the compound against multi-drug resistant strains of bacteria. The results indicated significant inhibition at low concentrations.

- Cytotoxicity Assessment : Research by Johnson et al. (2024) focused on the cytotoxic effects on various cancer cell lines. The findings revealed that the compound effectively inhibited cell proliferation and induced apoptosis.

- Neuroprotection Study : In a recent investigation, Lee et al. (2024) reported that treatment with this compound reduced neuronal cell death induced by oxidative stress in a model of Alzheimer’s disease.

The exact mechanisms underlying the biological activities of this compound are still being elucidated. However, several hypotheses have been proposed:

- Membrane Disruption : The compound may integrate into microbial membranes, leading to increased permeability and eventual cell lysis.

- Apoptosis Induction : In cancer cells, it appears to activate pathways associated with programmed cell death.

- Oxidative Stress Modulation : Its antioxidant properties may help mitigate oxidative damage in neuronal cells.

Q & A

Q. What are the recommended synthetic pathways for 2,5-Divinyltetrahydropyran, and how do reaction conditions influence yield and purity?

Methodological Answer: Synthesis of this compound (CAS 25724-33-8) typically involves cyclization or vinylation reactions. For example, acid-catalyzed cyclization of divinyl ethers or ring-opening of tetrahydropyran derivatives with vinyl Grignard reagents can yield the compound. Key parameters include temperature control (e.g., maintaining 0–5°C during Grignard additions to prevent side reactions) and solvent selection (e.g., THF for improved solubility). Purity optimization requires post-synthetic purification via fractional distillation or column chromatography, monitored by GC-MS or NMR (¹H/¹³C) for structural confirmation .

Q. How should researchers characterize the structural and electronic properties of this compound?

Methodological Answer: Characterization involves:

- Spectroscopy : ¹H NMR (δ ~4.5–5.5 ppm for vinyl protons) and ¹³C NMR (δ ~100–120 ppm for sp² carbons) to confirm double-bond geometry and ring conformation.

- Computational Modeling : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) to predict electronic properties, such as frontier molecular orbitals (HOMO/LUMO), which inform reactivity in Diels-Alder or polymerization reactions.

- Thermal Analysis : Differential Scanning Calorimetry (DSC) to assess thermal stability and phase transitions .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer: Referencing safety data sheets (SDS):

- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact (P280/P305+P351+P338) .

- Ventilation : Use fume hoods to minimize inhalation of vapors (P261/P243) .

- Spill Management : Absorb with inert materials (e.g., silica gel) and dispose as hazardous waste (P501) .

- First Aid : Immediate rinsing with water for skin/eye exposure and medical consultation for persistent irritation (P302+P352/P333+P313) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?

Methodological Answer: Discrepancies in NMR or IR data (e.g., unexpected splitting patterns) may arise from:

- Conformational Isomerism : Use variable-temperature NMR to identify dynamic equilibria between chair and boat conformations.

- Impurity Peaks : Cross-validate with High-Resolution Mass Spectrometry (HRMS) to rule out byproducts.

- Solvent Effects : Compare spectra in deuterated solvents (CDCl₃ vs. DMSO-d₆) to assess hydrogen bonding or polarity impacts.

Documentation of experimental conditions (e.g., concentration, temperature) is critical for reproducibility .

Q. What catalytic systems enhance the regioselectivity of this compound in cycloaddition reactions?

Methodological Answer: Lewis acids (e.g., BF₃·OEt₂) or transition-metal catalysts (e.g., Ru-based complexes) can direct regioselectivity in Diels-Alder reactions. For example:

- Electrophilic Activation : BF₃ coordinates to the carbonyl group, polarizing the dienophile for endo-selectivity.

- Steric Control : Bulky ligands on Ru catalysts favor specific transition states.

Kinetic studies (e.g., monitoring reaction progress via in situ FTIR) and computational transition-state modeling (NEB calculations) are recommended to validate mechanisms .

Q. How can environmental persistence and toxicity of this compound be evaluated for regulatory compliance?

Methodological Answer:

- Biodegradation Assays : OECD 301F tests to measure aerobic degradation rates in soil/water matrices.

- Ecotoxicology : Daphnia magna acute toxicity tests (OECD 202) and algal growth inhibition studies (OECD 201).

- Computational Tools : EPI Suite to predict bioaccumulation (log P) and persistence (half-life).

Comparative analysis with structurally similar compounds (e.g., dihydropyran derivatives) may inform risk assessments .

Data Analysis and Experimental Design

Q. What statistical methods are appropriate for analyzing kinetic data in this compound reactions?

Methodological Answer:

- Non-linear Regression : Fit time-concentration profiles to rate laws (e.g., pseudo-first-order kinetics for catalytic systems).

- Error Analysis : Use bootstrapping or Monte Carlo simulations to quantify uncertainty in rate constants.

- Multivariate Analysis : Principal Component Analysis (PCA) to identify dominant variables (e.g., temperature, catalyst loading) affecting yield .

Q. How should researchers design experiments to probe the radical polymerization potential of this compound?

Methodological Answer:

- Initiation Systems : Test azobisisobutyronitrile (AIBN) or UV-light initiation under inert atmospheres.

- Kinetic Chain Length : Use gel permeation chromatography (GPC) to determine molecular weight distributions.

- Crosslinking Studies : Vary monomer concentration and monitor gelation points via rheometry.

Controlled/living polymerization techniques (e.g., RAFT) may improve polydispersity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.